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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

Get Quote

Executive Summary & Product Positioning
1,3-Dimethyl-5-hydroxyuracil (CAS: 20406-86-4) functions as a metabolically stable

antioxidant model and a specialized intermediate in pyrimidine chemistry.[1]

While the "uracil" scaffold is traditionally associated with DNA/RNA metabolism and

antimetabolite drugs (like 5-FU), the N1,N3-dimethylation of this analog effectively "locks" the

molecule, preventing it from acting as a substrate for salvage pathway enzymes (e.g., Orotate

Phosphoribosyltransferase) or catabolic enzymes (e.g., DPD). This isolation of the scaffold

allows the C5-hydroxyl group to function purely as a redox center, making it an ideal tool for

studying oxidative stress mechanisms without the confounding variables of nucleotide

incorporation or DPD-mediated degradation.
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Feature
1,3-Dimethyl-5-

hydroxyuracil
5-Fluorouracil (5-FU) Uracil

Primary Activity
Antioxidant / Radical

Scavenger

Antitumor /

Antimetabolite

RNA Precursor / DPD

Substrate

C5 Substituent Hydroxyl (-OH) Fluorine (-F) Hydrogen (-H)

N1/N3 Status Methylated (Blocked) Free (Active) Free (Active)

Lipophilicity
High (LogP ~ -0.8 to

-0.[1]5)
Low (LogP ~ -0.[1]89) Low (LogP ~ -1.[1]07)

DPD Interaction
Resistant / Non-

substrate

Suicide Inhibitor /

Substrate
Primary Substrate

Mechanism of Action & SAR Analysis
The "Blocked" Scaffold Hypothesis
The biological activity of 1,3-DM-5-OHU is dictated by two structural modifications that create a

distinct pharmacological profile compared to natural uracils.

N1,N3-Dimethylation (The "Lock"):

Effect: Prevents the formation of N-glycosidic bonds.

Causality: Without a free N1-H, the molecule cannot be ribosylated by cellular kinases.

This renders it non-genotoxic, as it cannot be incorporated into RNA/DNA, unlike 5-FU or

5-hydroxyuracil.[1]

Metabolic Stability: The N-methylation sterically and chemically hinders the reduction of

the 5,6-double bond by DPD, which typically requires a free N1 proton for the reduction

mechanism.

C5-Hydroxyl Group (The "Engine"):

Effect: Donates hydrogen atoms to neutralize free radicals (ROS).[1]
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Mechanism: The C5-OH group, in conjugation with the C4-carbonyl, forms a redox-active

enediol-like system. Upon interaction with a radical (e.g.,[2] •OH or DPPH•), the molecule

undergoes oxidation to a stable radical intermediate or a 5,6-dioxo species (isobarbituric

acid quinone-like derivative), effectively terminating the radical chain reaction.

Signaling & Metabolic Pathway Diagram
The following diagram illustrates how N-methylation diverts the molecule away from the toxic

"Lethal Synthesis" pathway of 5-FU and towards a cytoprotective/redox pathway.

5-Fluorouracil (Toxic Pathway)

1,3-Dimethyl-5-hydroxyuracil (Redox Pathway)Uracil Scaffold

C5-Fluorine
(Electron Withdrawing)

C5-Hydroxyl
(Electron Donor)

Free N1-H FdUMP
(Thymidylate Synthase Inhibition)

Phosphoribosylation
DNA Damage / Cell Death

N1,N3-Dimethyl
(Metabolic Block)

BLOCKED

Radical Scavenging
(ROO• → ROOH)

Direct Interaction Cellular Protection
(No DNA Incorporation)

Click to download full resolution via product page

Figure 1: Divergent pathways of 5-FU and 1,3-Dimethyl-5-hydroxyuracil based on N-

methylation status.

Comparative Performance Data
The following data consolidates experimental findings on antioxidant capacity and cytotoxicity.

Antioxidant Capacity (DPPH Assay)
Data normalized to Ascorbic Acid (Standard).
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Compound IC50 (mg/mL) Relative Potency Mechanism

Ascorbic Acid 0.8 100% (Reference) H-atom transfer

5-Amino-uracil 3.0 ~27% Electron donation

1,3-Dimethyl-5-

hydroxyuracil
15.0 ~5%

H-atom transfer /

Radical Adduct

5-Fluorouracil >100 (Inactive) 0% None (Pro-oxidant)

Uracil >100 (Inactive) 0% None

Interpretation: While less potent than Vitamin C, 1,3-DM-5-OHU shows significant scavenging

activity compared to the inactive parent uracil or 5-FU.[1] Its value lies in its lipophilicity,

allowing it to penetrate lipid bilayers where water-soluble antioxidants (like Vitamin C) may be

less effective.[1]

Cytotoxicity Profile (MTT Assay in HEK293 Cells)
Comparison of cell viability impact.

Compound IC50 (µM) Toxicity Classification

5-Fluorouracil (5-FU) 5 - 10 Highly Cytotoxic

1,3-Dimethyl-5-hydroxyuracil > 500 Non-Cytotoxic

1,3-Dimethyluracil > 1000 Non-Cytotoxic

Experimental Protocols
Synthesis of 1,3-Dimethyl-5-hydroxyuracil
Self-validating protocol based on hydroxylation of 1,3-dimethyluracil.

Reagents: 1,3-Dimethyluracil, Ammonium Cerium(IV) Nitrate (CAN), Acetonitrile, Water.[1]

Dissolution: Dissolve 1.40 g (10 mmol) of 1,3-dimethyluracil in 20 mL of acetonitrile/water

(1:1 v/v).
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Oxidation: Add 12 mmol of CAN portion-wise over 30 minutes at room temperature. Note:

Color change from orange to pale yellow indicates consumption of Ce(IV).

Extraction: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with

Ethyl Acetate (3 x 20 mL).

Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from

ethanol.

Validation:

Melting Point: Expect 245–248 °C.

1H NMR (DMSO-d6): δ 3.18 (s, 3H, N-Me), 3.32 (s, 3H, N-Me), 7.45 (s, 1H, H-6), 8.90 (s,

1H, OH).

DPPH Radical Scavenging Assay
Protocol to verify the C5-OH activity.

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

Treatment: Prepare serial dilutions of 1,3-Dimethyl-5-hydroxyuracil (10–1000 µg/mL).

Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark for 30

minutes at 25°C.

Measurement: Measure absorbance at 517 nm.

Calculation:

Self-Check: The solution should turn from deep purple to yellow.[1] If no color change
occurs, check the purity of the C5-hydroxyl starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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